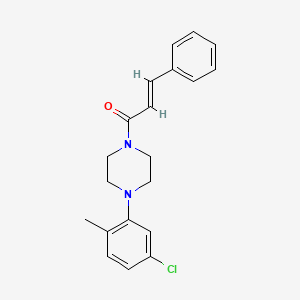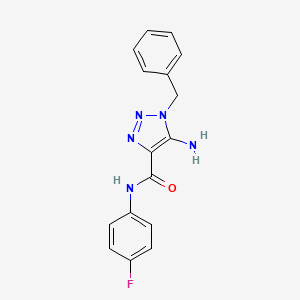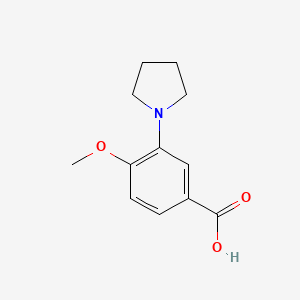
1,3-dimethyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidines are important in many biological processes, forming the basis for the nucleic acids DNA and RNA.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, pyrimidine derivatives are often synthesized through reactions involving precursors like barbituric acid or 2-hydroxychalcones1.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a pyrimidine ring, which is a heterocyclic aromatic ring system. This ring is substituted with various functional groups, including a morpholinosulfonyl group and a hydrazone group.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the hydrazone group might be involved in condensation reactions, while the morpholinosulfonyl group could participate in substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that are often considered include solubility, melting point, boiling point, and stability. Unfortunately, without specific data, I can’t provide these details for this compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives
This research introduced a new family of compounds that combine triazines and pyrimidine-2,4,6-triones, known for their wide range of biological activities. The compounds were synthesized with excellent yields and characterized thoroughly, including their tautomerism, highlighting their potential in various scientific applications (Sharma et al., 2017).
Tandem Reactions for Novel Heterocyclic Compounds
This study developed functionalized pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives through the reaction of hydrazonoyl halides, showcasing their expected biological activity. The research offers insights into the synthetic versatility of pyrimidine derivatives for potential scientific applications (Gobouri et al., 2016).
Biological Interactions and Applications
Interactions with β-Lactoglobulin
An efficient synthesis method was developed for a series of pyrimidine-2,4,6-triones, revealing their binding properties with β-lactoglobulin. This study is significant for understanding the biochemical interactions of these compounds, potentially leading to new drug delivery mechanisms (Sepay et al., 2016).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives
This research synthesized novel derivatives showing antimicrobial activity against selected bacterial and fungal strains. The findings contribute to the development of new antimicrobial agents based on the structural framework of pyrimidine-triazole derivatives (Majithiya & Bheshdadia, 2022).
Structural and Electronic Properties
Electronic and Optical Properties
A study on thiopyrimidine derivatives through DFT/TDDFT compared with experimental findings highlighted their electronic and nonlinear optical (NLO) properties. This research elucidates the potential of these compounds in optoelectronics and photonic applications, showcasing the importance of pyrimidine derivatives in technological advancements (Hussain et al., 2020).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific information, it’s important to handle all unknown compounds with care, using appropriate personal protective equipment.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its interactions with biological systems and its potential use in medicinal chemistry.
Please note that this is a general analysis based on the structure of the compound and related compounds. For a comprehensive analysis, more specific information or studies would be needed. Always follow safety guidelines when handling chemicals.
Eigenschaften
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O6S/c1-19-14(22)13(15(23)20(2)16(19)24)18-17-11-3-5-12(6-4-11)28(25,26)21-7-9-27-10-8-21/h3-6,22H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLBYNNKIXONHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2952633.png)
![tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate](/img/structure/B2952634.png)

![6-Chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2952638.png)
![5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2952640.png)
![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2952643.png)
![(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2952646.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2952653.png)

![3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole](/img/structure/B2952655.png)
![2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2952656.png)